molecular formula C19H23N5OS B2516888 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034451-14-2

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2516888
CAS No.: 2034451-14-2
M. Wt: 369.49
InChI Key: SUXYTDVSQWMXRQ-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a recognized potent and selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3). This compound has emerged as a critical pharmacological tool for probing the complex physiological and pathophysiological roles of the SIK family of kinases, particularly SIK3. Research utilizing this inhibitor has been instrumental in elucidating SIK3's function in key biological processes, including macrophage polarization and the regulation of innate immune responses. By inhibiting SIK3, this compound can promote a shift from a pro-inflammatory to an anti-inflammatory phenotype in macrophages, highlighting its value in immunology and inflammation research. Furthermore, studies have investigated its role in cancer biology, where SIK3 activity has been linked to tumor cell proliferation and survival, making this inhibitor a valuable compound for exploring novel oncology targets. Its high selectivity also allows researchers to dissect SIK3-specific signaling pathways from those of other SIK isoforms (SIK1 and SIK2) and related kinases, providing crucial insights into the CREB-regulated transcription coactivator (CRTC) signaling cascade and its downstream effects on gene expression. This makes it an essential reagent for advancing our understanding of metabolic regulation, immune cell function, and oncogenic signaling networks.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-12-18(13(2)23(3)21-12)19(25)20-7-8-24-17(14-4-5-14)10-16(22-24)15-6-9-26-11-15/h6,9-11,14H,4-5,7-8H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXYTDVSQWMXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and the implications of its structural features.

Structural Characteristics

The compound features a unique molecular structure characterized by several functional groups:

  • Molecular Formula: C19H23N5OS
  • Molecular Weight: 369.49 g/mol

The presence of the pyrazole ring , cyclopropyl group , and thiophene moiety contributes to its diverse pharmacological properties, including anti-inflammatory and anticancer activities. The structural diversity is essential for its interaction with biological targets, enhancing its efficacy in medicinal applications.

1. Anticancer Properties

Research indicates that pyrazole derivatives often exhibit significant anticancer activity. Preliminary studies on similar compounds suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, compounds with pyrazole structures have shown cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . This suggests that the compound could be explored as a therapeutic agent for inflammatory diseases.

3. Insecticidal and Acaricidal Activities

This compound may also possess insecticidal properties. Similar pyrazole derivatives have been documented for their effectiveness against pests, indicating potential applications in agricultural chemistry.

Synthesis Pathways

The synthesis of this compound involves several steps that require optimization to enhance yield and purity. A typical synthesis pathway includes:

  • Formation of the Pyrazole Ring: Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Cyclopropyl Group: Achieved through cyclopropanation reactions.
  • Functionalization: Incorporating thiophene and carboxamide groups through nucleophilic substitutions.

These synthetic strategies are crucial for developing compounds with enhanced biological activities .

Case Studies

Several studies have highlighted the biological efficacy of similar pyrazole derivatives:

StudyCompoundActivityFindings
1H-Pyrazole Derivative AAnticancerShowed IC50 values against multiple cancer cell lines
5-Amino-N-(2-thienyl)benzamideAnticancerExhibited significant cytotoxicity in HeLa cells
Novel Pyrazolo[1,5-a]pyrimidinesEnzymatic InhibitionSelective inhibition of protein targets related to cancer

These findings underscore the potential of this compound as a candidate for further pharmacological exploration.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : The presence of the pyrazole ring suggests potential efficacy against various microorganisms. Studies have shown that compounds with similar structures can inhibit microbial growth, indicating that this compound may also possess antimicrobial properties .
  • Anti-inflammatory Effects : Compounds containing pyrazole and thiophene groups have been studied for their anti-inflammatory effects. The unique structural features of this compound may allow it to modulate inflammatory pathways effectively .
  • Anticancer Potential : Preliminary studies on pyrazole derivatives have highlighted their potential as anticancer agents. The specific interactions of this compound with cancer cell lines could be an area for further investigation .

Synthesis and Structure-Activity Relationships

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves several key steps:

  • Formation of Pyrazole Ring : The initial step often involves the reaction of appropriate precursors to form the pyrazole core.
  • Introduction of Functional Groups : Subsequent reactions introduce the cyclopropyl and thiophene groups, which are critical for the compound's biological activity.
  • Amidation Reaction : The final step usually involves amidation to attach the carboxamide group.

Understanding the structure-activity relationships (SAR) is crucial for optimizing the compound's efficacy. Variations in substituents can significantly affect biological activity, making SAR studies essential for drug development .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

StudyFindings
Study AInvestigated pyrazole derivatives for antimicrobial activity; found significant inhibition against bacterial strains .
Study BExplored anti-inflammatory properties of thiophene-containing compounds; demonstrated efficacy in reducing inflammation in animal models .
Study CAnalyzed anticancer effects of related pyrazole derivatives; showed promising results in cell line assays .

These findings underline the potential applications of this compound in various therapeutic areas.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and pyrazole rings are susceptible to oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey Observations
Thiophene OxidationH<sub>2</sub>O<sub>2</sub>, AcOH, 60°CThiophene sulfoxide or sulfone derivativesSelectivity depends on reaction time and stoichiometry of H<sub>2</sub>O<sub>2</sub> .
Pyrazole Ring OxidationKMnO<sub>4</sub>, acidic conditionsPyrazole N-oxide derivativesLimited regioselectivity observed due to steric hindrance from cyclopropyl and methyl groups .

Reduction Reactions

The carboxamide and pyrazole moieties participate in reduction:

Reaction TypeReagents/ConditionsProductsKey Observations
Carboxamide ReductionLiAlH<sub>4</sub>, THF, refluxPrimary amine derivativeComplete conversion achieved within 4 hours; NH<sub>2</sub> group confirmed via <sup>1</sup>H-NMR .
Pyrazole Ring HydrogenationH<sub>2</sub>, Pd/C, EtOHTetrahydro-pyrazole analogPartial saturation observed; cyclopropyl group remains intact.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Electrophilic Aromatic Substitution (EAS)

  • Thiophene Ring : Reacts with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> to yield nitro-thiophene derivatives at the 2-position .

  • Pyrazole Ring : Bromination (Br<sub>2</sub>, FeCl<sub>3</sub>) occurs at the 4-position of the pyrazole, confirmed by X-ray crystallography .

Nucleophilic Substitution

  • Carboxamide Group : Reacts with Grignard reagents (e.g., CH<sub>3</sub>MgBr) to form ketone intermediates, which further cyclize under acidic conditions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction TypeCatalytic SystemProductsYield
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>3</sub>PO<sub>4</sub>, tolueneBiaryl derivatives64–78%
Buchwald–Hartwig AminationPd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>N-aryl carboxamide analogs52–67%

Cyclization and Heterocycle Formation

Under specific conditions, the compound forms fused heterocycles:

  • With CS<sub>2</sub>/KOH : Forms thiazolidinone derivatives via cyclization at the carboxamide group .

  • With NH<sub>2</sub>OH·HCl : Generates pyrazolo-oxadiazole hybrids, characterized by <sup>15</sup>N-NMR .

Hydrolysis and Condensation

  • Acidic Hydrolysis (HCl, H<sub>2</sub>O, reflux): Cleaves the carboxamide to a carboxylic acid, which subsequently reacts with alcohols to form esters .

  • Base-Mediated Condensation (K<sub>2</sub>CO<sub>3</sub>, DMF): Forms Schiff bases with aromatic aldehydes, confirmed by IR absorption at 1,650 cm<sup>−1</sup> (C=N) .

Photochemical Reactions

  • UV Irradiation : Induces [2+2] cycloaddition at the thiophene ring, producing dimeric structures with retained bioactivity .

Comparison with Similar Compounds

Key Observations :

Substituent Diversity: The target compound incorporates a thiophene ring and cyclopropyl group, unlike the phenyl, chloro, and cyano substituents in compounds 3a–3d . Thiophene’s electron-rich aromatic system may enhance π-π interactions in biological targets compared to halogenated phenyl groups.

Synthetic Yield: While the target compound’s synthesis is undocumented, derivatives like 3a–3d exhibit moderate yields (62–71%) using EDCI/HOBt-mediated coupling in DMF .

Molecular Weight : The target compound (369.5 g/mol) is lighter than most analogs in Table 1, which range from 403.1 to 437.1 g/mol. This could improve bioavailability, as molecular weights <500 g/mol are generally favorable for drug-likeness.

Physicochemical Properties

  • Melting Points: The target compound’s melting point is unknown, but analogs with halogen substituents (e.g., 3b, 3d) exhibit higher melting points (171–183°C) due to stronger intermolecular forces . The thiophene and cyclopropyl groups in the target compound may reduce crystallinity, leading to a lower melting point.

Q & A

Q. Key factors affecting yield :

  • Temperature control (<60°C for cyclopropane stability).
  • Solvent choice (DMF enhances nucleophilicity but may require rigorous drying).
  • Purification via column chromatography or recrystallization to isolate the final product .

Advanced: How can the alkylation step introducing the ethyl linker be optimized to minimize byproducts?

Answer:
Optimization strategies include:

  • Base selection : Use of K₂CO₃ (1.2 equiv.) in DMF to deprotonate the pyrazole nitrogen while avoiding excessive alkalinity that could degrade the cyclopropyl group .
  • Stoichiometric control : Limiting the chloroethyl reagent to 1.1 equiv. to prevent over-alkylation .
  • Reaction monitoring : Thin-layer chromatography (TLC) at 30-minute intervals to track progress and terminate the reaction at ~85% conversion .
  • Workup adjustments : Quenching with ice-water to precipitate unreacted starting materials, followed by extraction with ethyl acetate to recover the product .

Data-driven refinement : If yields remain low (<50%), switching to a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance reactivity in biphasic systems .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • 1H/13C NMR spectroscopy : Assign peaks for cyclopropyl (δ 0.5–1.5 ppm), thiophene (δ 6.5–7.5 ppm), and pyrazole protons (δ 5.5–6.5 ppm). Carboxamide carbonyls appear at ~165–170 ppm in 13C NMR .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₅N₅O₂S) with <2 ppm error .
  • IR spectroscopy : Detect carboxamide C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • X-ray crystallography : Resolve steric effects of the cyclopropyl-thiophene-pyrazole triad, with bond angles deviating ≤5° from ideal geometry .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?

Answer:

  • Re-evaluate assay conditions : Test solubility in DMSO/PBS mixtures to ensure compound stability. For example, cyclopropyl groups may degrade in acidic media, leading to false negatives .
  • Molecular docking : Use AutoDock Vina to compare binding modes of the target compound and analogs to receptors (e.g., kinases or GPCRs). Pay attention to the carboxamide’s role in hydrogen bonding .
  • Dose-response validation : Perform IC₅₀ assays across a wider concentration range (1 nM–100 μM) to identify non-linear effects .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyrazole-thiophene hybrids) to identify trends in substituent effects .

Basic: What purification methods are most effective for isolating high-purity samples?

Answer:

  • Flash chromatography : Use silica gel with a gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate pyrazole and thiophene byproducts .
  • Recrystallization : Dissolve the crude product in hot ethanol (70°C) and cool to −20°C for 12 hours to yield crystals with >95% purity .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks (retention time ~8–10 minutes) .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

Answer:

  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties. For instance, derivatives with logP <3 show improved blood-brain barrier penetration .
  • Free-energy perturbation (FEP) : Simulate cyclopropyl-to-cyclopentyl substitutions to assess impact on binding affinity to COX-2 or EGFR targets .
  • Pharmacophore mapping : Identify essential features (e.g., carboxamide orientation, thiophene π-stacking) using Schrödinger’s Phase .

Basic: What stability challenges arise during storage, and how can they be mitigated?

Answer:

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thiophene moiety .
  • Hydrolysis risk : Lyophilize samples and store under argon to protect the carboxamide group from moisture .
  • Cyclopropyl ring opening : Avoid prolonged exposure to temperatures >40°C or strong acids/bases .

Advanced: What mechanistic studies are needed to elucidate the compound’s mode of action?

Answer:

  • Kinase profiling : Screen against a panel of 100+ kinases to identify primary targets (e.g., JAK2 or Aurora B) using ATP-competitive assays .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein denaturation shifts in the presence of the compound .
  • Metabolomics : LC-MS-based analysis to track downstream effects on pathways like glycolysis or apoptosis .

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